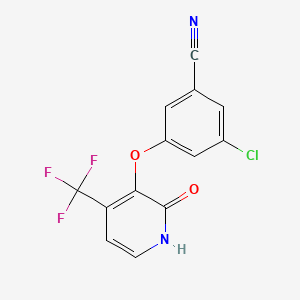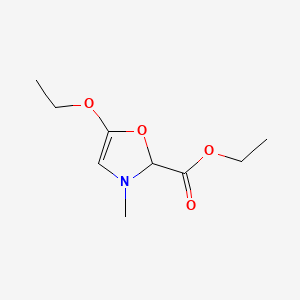![molecular formula C24H27N5O3 B568730 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline CAS No. 1798006-07-1](/img/new.no-structure.jpg)
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but they likely involve the modulation of cyclic AMP (cAMP) levels and inhibition of phosphodiesterases .
Comparison with Similar Compounds
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can be compared to other methylxanthines, such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases like asthma and COPD.
Caffeine: A stimulant commonly found in coffee and tea, known for its psychoactive effects.
Aminophylline: A compound used in the treatment of asthma and other respiratory conditions.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that are not possible with other methylxanthines .
Properties
CAS No. |
1798006-07-1 |
|---|---|
Molecular Formula |
C24H27N5O3 |
Molecular Weight |
433.512 |
IUPAC Name |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-26(23-25-21-19(27(23)2)22(30)29(4)24(31)28(21)3)15-16-32-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,15-16H2,1-4H3 |
InChI Key |
OWTGIALADFYOBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)


